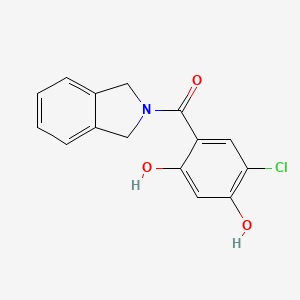
(5-Chloro-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone is a synthetic derivative of isoindoline, containing a chloro-substituted phenyl group. This compound has shown potential biological and pharmacological activities, including promising anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone typically involves the reaction of 5-chloro-2,4-dihydroxybenzaldehyde with 1,3-dihydroisoindole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for various applications .
化学反应分析
Types of Reactions
(5-Chloro-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
科学研究应用
(5-Chloro-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of (5-Chloro-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory processes. The compound may inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress .
相似化合物的比较
Similar Compounds
(5-Chloro-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone: Known for its anti-inflammatory properties.
(5-Bromo-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone: Similar structure with a bromine atom instead of chlorine, potentially exhibiting different biological activities.
(5-Methyl-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone: Contains a methyl group, which may alter its chemical and biological properties
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro-substituted phenyl group and isoindoline core structure contribute to its potential as a versatile compound in various scientific and industrial applications .
属性
分子式 |
C15H12ClNO3 |
|---|---|
分子量 |
289.71 g/mol |
IUPAC 名称 |
(5-chloro-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone |
InChI |
InChI=1S/C15H12ClNO3/c16-12-5-11(13(18)6-14(12)19)15(20)17-7-9-3-1-2-4-10(9)8-17/h1-6,18-19H,7-8H2 |
InChI 键 |
ZGNOUNLCAKAXLK-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CC(=C(C=C3O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(aS)-2-Chloro-a-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol](/img/structure/B13847031.png)
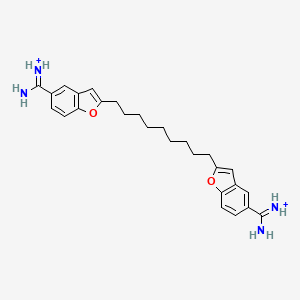
![(2S)-2-Methylbutanoic acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3-hydroxy-7-methyl-1-naphthalenyl ester](/img/structure/B13847046.png)
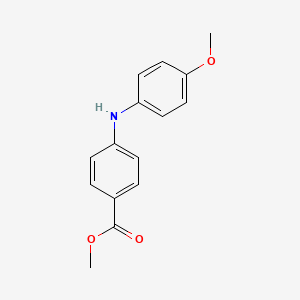
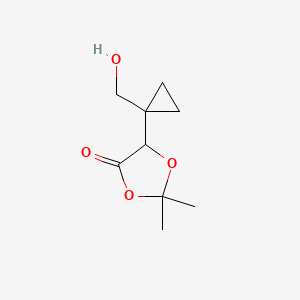
![(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4](/img/structure/B13847075.png)
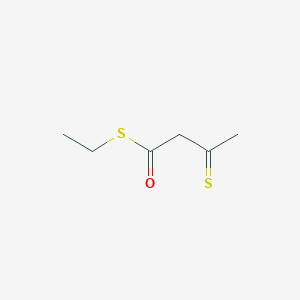
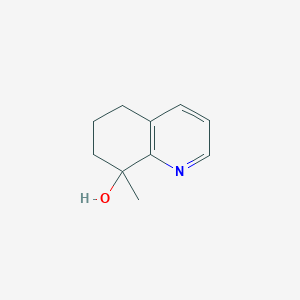

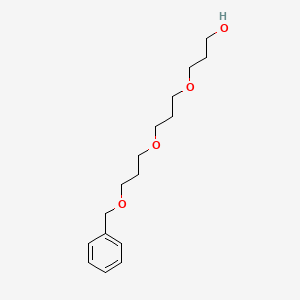
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan](/img/structure/B13847111.png)
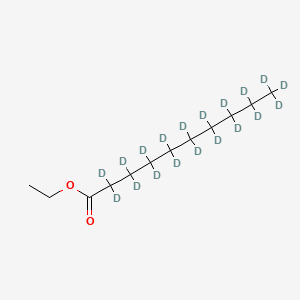
![[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B13847127.png)
![(8S,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13847135.png)
